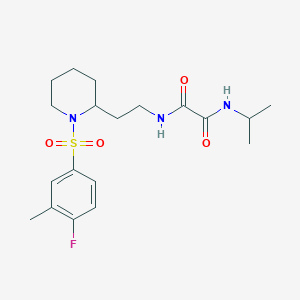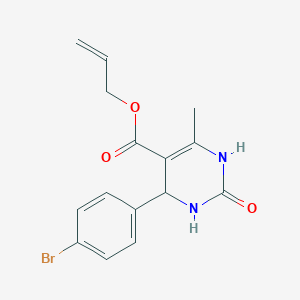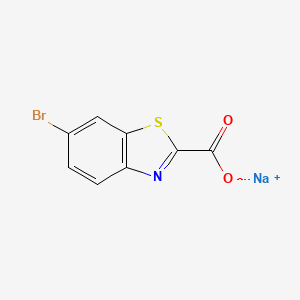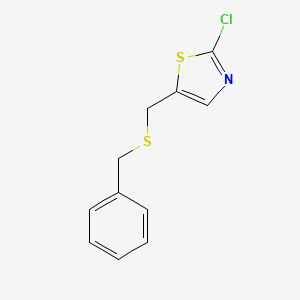
N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide and its derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. The compounds' photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them suitable as Type II photosensitizers. These properties are crucial for the mechanism of action in PDT, highlighting their potential in treating various types of cancer through light-activated cytotoxicity Pişkin, Canpolat, & Öztürk, 2020.
Anticancer and COX-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to the compound of interest, has led to the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors have demonstrated significant efficacy in preclinical models for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom into the structure has been found to enhance COX-1/COX-2 selectivity, showcasing the potential for therapeutic application in inflammation and possibly cancer through the modulation of COX-2 activity Hashimoto, Imamura, Haruta, & Wakitani, 2002.
Antimicrobial Activity
Compounds similar to N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent antimicrobial activity, providing a basis for the development of new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of these compounds to contribute to the development of novel antimicrobial therapies Habib, Hassan, & El‐Mekabaty, 2013.
Synthesis and Characterization of Benzonitriles
The electrophilic cyanation of aryl and heteroaryl bromides using derivatives of N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide has been explored for the synthesis of various benzonitriles. This methodology is notable for its efficiency in producing pharmaceutical intermediates and demonstrates the versatility of such compounds in synthetic organic chemistry. The ability to perform chemoselective monocyanation of dibromoarenes underlines the utility of these methods in the synthesis of complex organic molecules Anbarasan, Neumann, & Beller, 2011.
properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-29(17-18-6-4-3-5-7-18)34(30,31)22-14-8-19(9-15-22)24-28-23(16-26)25(33-24)27-20-10-12-21(32-2)13-11-20/h3-15,27H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJXEWECNUSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)


![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)
